4-(2,5-Difluorophenyl)pyridin-3-amine
Description
Significance and Context of Pyridine (B92270) and Fluorinated Aryl Moieties in Organic Chemistry
The structural framework of 4-(2,5-Difluorophenyl)pyridin-3-amine is built upon two critical components: a pyridine ring and a fluorinated aryl group, both of which are of immense importance in modern chemistry.
Pyridine , a nitrogen-containing heterocycle, is a ubiquitous scaffold in medicinal chemistry. sciencepg.comrsc.org Its nitrogen atom can act as a hydrogen bond acceptor and imparts basicity, allowing for the formation of salts and enhancing solubility. nih.gov The pyridine ring is a key component in over 7,000 drug molecules and is found in various vitamins and natural alkaloids. rsc.org This scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govtandfonline.comnih.gov The substitution pattern on the pyridine ring allows for fine-tuning of a molecule's physicochemical and biological properties. nih.gov
Fluorinated aryl moieties are also of profound importance, particularly in the design of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into an aromatic ring can dramatically alter a molecule's properties. wikipedia.org Fluorine is the most electronegative element, and its presence can influence a compound's metabolic stability, lipophilicity, and binding affinity to target receptors. youtube.com Replacing hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. youtube.com Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the thermal and chemical stability of fluorinated compounds. wikipedia.org
Research Rationale and Scope for this compound
The rationale for synthesizing and studying this compound stems from the strategic combination of its constituent parts. The molecule integrates the hydrogen-bonding capabilities and versatile biological activity of the 3-aminopyridine (B143674) core with the metabolic stability and unique electronic properties conferred by the difluorinated phenyl ring.
This specific arrangement makes it a compelling candidate for structure-activity relationship (SAR) studies in drug discovery. Researchers hypothesize that the amino group and the pyridine nitrogen can serve as key interaction points (hydrogen bond donors and acceptors) with biological targets like protein kinases, which are often implicated in diseases such as cancer. The 2,5-difluoro substitution on the phenyl ring is not arbitrary; it is designed to modulate the electronic nature of the ring and to block potential sites of metabolism, potentially improving the pharmacokinetic profile of a potential drug candidate. The synthesis of such biaryl amines allows for the exploration of novel chemical space in the search for new therapeutic agents. researchgate.netnih.gov
Overview of Prior Academic Research on Related Pyridine and Fluorinated Aryl Amines
Academic and industrial research into related pyridine and fluorinated aryl amines has established a foundation for the investigation of this compound.
Aminopyridine Derivatives: The three isomers of aminopyridine (2-amino, 3-amino, and 4-aminopyridine) and their derivatives have been extensively studied for their wide-ranging pharmacological activities. researchgate.netresearchgate.net They are known to interact with various enzymes and receptors, leading to applications as antibacterial, antiviral, and anticancer agents. tandfonline.comrsc.org For instance, certain aminopyridine structures have been investigated as potential inhibitors for enzymes like BACE1, which is relevant to Alzheimer's disease. nih.gov
Biaryl Pyridines: The synthesis of biaryl systems containing a pyridine ring is a significant area of research, often employing transition-metal-catalyzed cross-coupling reactions. researchgate.net These structures are core components of many pharmaceuticals. Research has shown that replacing a simple phenyl ring with a pyridine ring in some compounds can lead to a dramatic increase in biological potency. nih.gov Biaryl urea (B33335) compounds containing a pyridine moiety have been explored as potent inhibitors of enzymes like DGAT1, a target for obesity treatment. nih.gov
Fluorinated Anilines and Aryl Amines: The introduction of fluorine into anilines and other aryl amines is a common strategy in medicinal chemistry. Fluorinated anilines are important building blocks in the synthesis of more complex molecules. wikipedia.org The fluorine atoms can influence the basicity of the amine and introduce favorable interactions with target proteins. For example, compounds like 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide have been synthesized as part of research programs targeting various diseases. nih.gov The synthesis of related structures, such as derivatives of 2-(3,4-difluorophenyl)cyclopropanamine, highlights the continued interest in fluorinated aryl amines for pharmaceutical applications. google.com
This body of prior work underscores the chemical and biological relevance of the structural motifs present in this compound, providing a strong basis for its continued investigation.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8F2N2 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)pyridin-3-amine |
InChI |
InChI=1S/C11H8F2N2/c12-7-1-2-10(13)9(5-7)8-3-4-15-6-11(8)14/h1-6H,14H2 |
InChI Key |
UVSQKHLNGSZEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(C=NC=C2)N)F |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 2,5 Difluorophenyl Pyridin 3 Amine
Retrosynthetic Analysis of the 4-(2,5-Difluorophenyl)pyridin-3-amine Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. nih.govnih.govacs.org For this compound, the primary disconnection is at the C4-aryl bond, which separates the pyridine (B92270) and the difluorophenyl rings. This suggests a cross-coupling reaction as a key forward synthetic step. Another critical disconnection involves the C-N bond of the amine group, pointing towards amination strategies.
A plausible retrosynthetic pathway for this compound (I) is outlined below:
Disconnection 1 (C-C bond): The bond between the pyridine C4 and the 2,5-difluorophenyl ring can be disconnected. This leads to two potential sets of synthons:
A 4-halopyridin-3-amine derivative (e.g., 4-bromo- or 4-chloropyridin-3-amine) and a (2,5-difluorophenyl)boronic acid or a related organometallic reagent. This disconnection points towards a Suzuki-Miyaura cross-coupling reaction.
A 3-aminopyridine-4-boronic acid derivative and a 1-halo-2,5-difluorobenzene.
Disconnection 2 (C-N bond): The C3-NH2 bond can be disconnected. This suggests a precursor such as a 4-(2,5-difluorophenyl)-3-halopyridine which could be aminated in a subsequent step, for instance, through a Buchwald-Hartwig amination.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule from readily available precursors in a limited number of steps.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govnih.govresearchgate.net This is a highly relevant strategy for the synthesis of this compound.
A general approach involves the coupling of a 4-halopyridin-3-amine with (2,5-difluorophenyl)boronic acid. While a direct synthesis of the target compound is not extensively reported, analogous reactions provide a clear blueprint. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. researchgate.net Similarly, the coupling of heteroaryl halides with arylboronic acids is a well-established method for creating biaryl structures. nih.gov
A representative reaction would involve:
Starting Materials: 4-Bromo- or 4-chloropyridin-3-amine and (2,5-difluorophenyl)boronic acid.
Catalyst: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(PPh₃)₄ or PdCl₂(dppf).
Base: An inorganic base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid.
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or dimethoxyethane (DME)) and water is commonly used.
The reaction conditions for similar Suzuki-Miyaura couplings are summarized in the table below.
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 | researchgate.net |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 82 | researchgate.net |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | (4-Hydroxyphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 75 | nih.gov |
This table presents data from analogous reactions to illustrate typical conditions and yields for Suzuki-Miyaura cross-couplings in the synthesis of substituted pyridines.
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed couplings are applicable. The Buchwald-Hartwig amination is a key method for forming C-N bonds. nih.gov This could be employed in a convergent synthesis where the 4-(2,5-difluorophenyl)pyridine core is first assembled, followed by the introduction of the amino group at the C3 position.
A potential Buchwald-Hartwig amination route would involve:
Starting Materials: 3-Bromo-4-(2,5-difluorophenyl)pyridine and a source of ammonia (B1221849) (e.g., aqueous ammonia or an ammonia surrogate).
Catalyst: A palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable phosphine (B1218219) ligand (e.g., Xantphos, RuPhos).
Base: A strong base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
Solvent: Anhydrous aprotic solvents like toluene or dioxane are typically used.
Recent advancements have enabled the palladium-catalyzed amination of aryl halides with aqueous ammonia, which presents a more practical and cost-effective approach. nih.gov
Nickel-catalyzed cross-coupling reactions have also emerged as a viable alternative to palladium-based systems, sometimes offering different reactivity and cost advantages. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer an efficient and atom-economical route to complex molecules like substituted pyridines. acs.org The Hantzsch pyridine synthesis and its variations are classic examples of MCRs for constructing the pyridine ring. nih.gov
For the synthesis of 4-arylpyridin-3-amine analogues, a one-pot, four-component reaction can be envisioned, although specific examples leading directly to this compound are scarce. A general strategy might involve the reaction of an aromatic aldehyde, a β-keto ester, an active methylene (B1212753) compound (like malononitrile), and an ammonia source.
A study by Asiri et al. describes a one-pot, four-component synthesis of novel pyridines under microwave irradiation, demonstrating the feasibility of this approach for generating highly substituted pyridine derivatives. acs.org
| Aldehyde | Ketone/Ester | Ammonia Source | Yield (%) (Microwave) | Reference |
| p-Formylphenyl-4-toluenesulfonate | Acetophenone | Ammonium acetate | 85 | acs.org |
| p-Formylphenyl-4-toluenesulfonate | 4-Methoxyacetophenone | Ammonium acetate | 90 | acs.org |
This table showcases the utility of multi-component reactions in synthesizing substituted pyridines, providing a template for potential application to the target molecule.
Microwave-assisted organic synthesis has gained prominence as a green chemistry tool that can significantly reduce reaction times, improve yields, and enhance product purity. acs.org The application of microwave irradiation is particularly beneficial for reactions that typically require long heating times, such as some cross-coupling and multi-component reactions.
In the context of synthesizing this compound, microwave heating could be applied to both the Suzuki-Miyaura cross-coupling and MCR approaches. For instance, Asiri et al. reported that their four-component pyridine synthesis yielded products in 2-7 minutes under microwave irradiation, compared to 6-9 hours with conventional heating. acs.org
The use of microwave assistance in Suzuki-Miyaura couplings has also been shown to be effective, often leading to faster reactions and improved yields, even with challenging substrates.
Ultrasound-Assisted Synthetic Methodologies
The application of ultrasound in chemical synthesis, known as sonochemistry, has emerged as a powerful tool for accelerating reactions, increasing yields, and promoting more environmentally benign processes. researchgate.netrsc.org The synthesis of 4-arylpyridin-3-amine structures can be significantly enhanced through ultrasound-assisted methodologies, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. hielscher.comresearchgate.net
Ultrasound irradiation facilitates heterogeneous reactions by the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net This process generates localized hot spots with extreme temperatures and pressures, leading to enhanced mass transfer and the activation of reacting species. researchgate.net For the Suzuki coupling, ultrasound has been shown to drastically accelerate the reaction rate compared to conventional heating methods. hielscher.com Studies have demonstrated that ultrasonication can promote the coupling of aryl halides with arylboronic acids, often achieving good to excellent yields in significantly shorter reaction times. scirp.orgrsc.org
Research into ultrasound-assisted Suzuki reactions has highlighted several advantages:
Rate Acceleration: Reactions that might take several hours under conventional heating can often be completed in minutes. hielscher.comnih.gov
Milder Conditions: Many reactions can be conducted at ambient temperature and pressure, reducing energy consumption. rsc.org
Greener Solvents: Ultrasound can facilitate reactions in environmentally friendly solvents, such as water or ionic liquids, reducing the reliance on volatile organic compounds (VOCs). rsc.orghielscher.comrsc.org
Catalyst Efficiency: In some cases, sonication can improve the efficiency of the catalyst system, potentially allowing for lower catalyst loadings. mdpi.com
For the synthesis of compounds like this compound, an ultrasound-assisted Suzuki coupling would typically involve irradiating a mixture of a 4-halopyridin-3-amine, (2,5-difluorophenyl)boronic acid, a palladium catalyst, and a base in a suitable solvent. The use of ultrasound is particularly beneficial for coupling partners that are less reactive, such as aryl chlorides. hielscher.com
Synthesis of Precursor and Intermediate Compounds
The most common synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This strategy relies on the availability of two key precursors: a substituted pyridine ring and a substituted phenylboronic acid.
Synthesis of 4-halopyridin-3-amine: The key pyridine intermediate is typically a 4-chloro or 4-bromopyridin-3-amine. The synthesis of 4-chloropyridin-3-amine is not straightforward. However, related compounds like 2-amino-4-chloropyridine (B16104) can be synthesized on a large scale through modifications of existing literature procedures. tandfonline.comtandfonline.com One approach involves the chlorination of picolinic acid hydrochloride, followed by a series of reactions including hydrazide formation and Curtius rearrangement to yield the aminopyridine. tandfonline.comchemicalbook.com The synthesis of 3-aminopyridine (B143674) derivatives can also be achieved through various condensation and cyclization reactions. organic-chemistry.orgnih.govresearchgate.net For instance, a general method for preparing 3-substituted pyridinium (B92312) salts involves the Menschutkin reaction, which is the SN2 reaction of a pyridine derivative with an organic halide. researchgate.net
Synthesis of (2,5-Difluorophenyl)boronic Acid: This crucial intermediate is commercially available but can also be prepared in the laboratory. sigmaaldrich.com A common method involves the reaction of a Grignard reagent, formed from 1-bromo-2,5-difluorobenzene, with a trialkyl borate (B1201080) such as trimethyl borate or tripropyl borate at low temperatures. chemicalbook.com The resulting boronic ester is then hydrolyzed with an acid to yield (2,5-difluorophenyl)boronic acid. chemicalbook.com This boronic acid is a key reactant for Suzuki-Miyaura cross-coupling reactions to prepare various fluorinated biaryl compounds. sigmaaldrich.comchemimpex.com
| Precursor/Intermediate | CAS Number | Molecular Formula | Synthesis Method Highlight |
| 4-Chloropyridin-3-amine | 20511-15-3 | C₅H₅ClN₂ | Typically prepared via multi-step synthesis from pyridine or picoline derivatives. |
| (2,5-Difluorophenyl)boronic acid | 193353-34-3 | C₆H₅BF₂O₂ | Reaction of 1-bromo-2,5-difluorobenzene with a trialkyl borate followed by hydrolysis. chemicalbook.com |
| 4-Bromopyridin-3-amine | 89284-10-6 | C₅H₅BrN₂ | Can be prepared through bromination of 3-aminopyridine under specific conditions. |
Optimization of Reaction Conditions and Yield Efficiency
The efficiency and yield of the synthesis of this compound via Suzuki-Miyaura coupling are highly dependent on the optimization of several reaction parameters. The goal is to maximize the formation of the desired product while minimizing side reactions and catalyst deactivation.
Key Parameters for Optimization:
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand is critical. rsc.org N-Heterocyclic carbene (NHC) ligands have also shown high efficacy in stabilizing the palladium catalyst and promoting the reaction, even with less reactive aryl chlorides. nih.gov The catalytic activity is influenced by the steric and electronic properties of the ligand.
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). rsc.org The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent: The solvent must be capable of dissolving the reactants and catalyst system. nih.gov Aprotic polar solvents like DMF, dioxane, and THF are commonly used, often with water as a co-solvent. nih.govresearchgate.net The polarity of the solvent can influence the structure and activity of the catalytic intermediates. whiterose.ac.uk
Temperature: While many modern catalyst systems are effective at room temperature, some less reactive substrates may require heating to achieve a reasonable reaction rate. nih.gov Microwave irradiation is another technique used to rapidly heat the reaction mixture, often leading to shorter reaction times and higher yields. mdpi.comresearchgate.net
Reactant Stoichiometry: The molar ratio of the boronic acid to the aryl halide is typically slightly above 1:1 to ensure complete consumption of the halide.
The optimization process often involves a systematic screening of these parameters. For example, a study on a Mizoroki–Heck reaction, which shares mechanistic features with Suzuki coupling, demonstrated that screening different palladium precursors, bases, and catalyst loadings was essential to identify the most active system, which was found to be Pd(PPh₃)₄ with triethylamine (B128534) in water. rsc.org Electron-deficient aryl halides are often more reactive than electron-rich ones in palladium-catalyzed cross-coupling reactions. mdpi.com
| Parameter | Common Options | Effect on Reaction |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Influences catalytic cycle efficiency and turnover number. rsc.org |
| Ligand | PPh₃, P(t-Bu)₃, NHC ligands | Stabilizes the Pd(0) active species; affects oxidative addition and reductive elimination steps. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N | Facilitates the transmetalation step; its strength can control reaction rate. rsc.org |
| Solvent | Toluene, Dioxane, DMF, THF/Water | Affects solubility and the polarity of the reaction medium, influencing catalytic activity. nih.govwhiterose.ac.uk |
| Energy Source | Conventional Heating, Microwave, Ultrasound | Influences reaction time and can affect product selectivity and yield. hielscher.commdpi.com |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. researchgate.net The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. biosynce.com
Key Green Chemistry Strategies:
Use of Greener Solvents: A primary goal is to replace traditional volatile organic solvents (VOCs) like DMF and toluene with more benign alternatives. nih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. rsc.org The Suzuki-Miyaura reaction has been successfully performed in aqueous media, often with the aid of a co-solvent or phase-transfer catalyst. researchgate.netresearchgate.net Other green solvents that have been explored include propylene (B89431) carbonate and various bio-derived solvents. researchgate.net
Catalyst Selection and Recycling: Developing highly active catalysts that can be used in low concentrations minimizes metal contamination in the final product. rsc.org The use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture and recycled is a key aspect of green synthesis.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org One-pot, multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. researchgate.netrsc.org
Use of Safer Reagents: Whenever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. This includes choosing less hazardous starting materials and avoiding toxic reagents.
The synthesis of pyridine derivatives has seen significant advances in the application of green chemistry, including multicomponent reactions, the use of green catalysts, and solvent-free synthesis. researchgate.net For the Suzuki coupling step in the synthesis of this compound, the combination of an aqueous solvent system with an energy-efficient method like ultrasound represents a significant step towards a greener synthetic protocol. hielscher.comrsc.org
Chemical Reactivity and Derivatization of 4 2,5 Difluorophenyl Pyridin 3 Amine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgnih.gov The nitrogen atom can also be protonated under the acidic conditions often required for EAS, further increasing the deactivation. wikipedia.org However, the presence of the activating amino group at the 3-position can facilitate substitution. The amino group is a powerful ortho- and para-director. In the context of the 3-aminopyridine (B143674) core, this directs incoming electrophiles to the 2- and 4-positions. Given that the 4-position is already substituted with the difluorophenyl group, electrophilic attack is most likely to occur at the 2- and 6-positions.
Common electrophilic substitution reactions include nitration and sulfonation. Direct nitration of pyridines can be sluggish, though derivatives can be obtained with potent nitrating agents like nitronium tetrafluoroborate. nih.gov For 3-aminopyridines, nitration has been shown to occur, for instance, in the synthesis of 2-nitro-3-aminopyridine from N,N'-di-(3-pyridyl)-urea. acs.org Sulfonation of pyridine is also known to be difficult but can be achieved, yielding pyridine-3-sulfonic acid. nih.gov For 4-aminopyridine (B3432731), direct sulfonation with chlorosulfonic acid or sulfur trioxide leads to substitution at the 3-position. nih.gov
In the case of 4-(2,5-difluorophenyl)pyridin-3-amine, the bulky 4-aryl substituent might sterically hinder attack at the 5-position, making the 2- and 6-positions the most probable sites for electrophilic substitution. The N-sulfonyl group has also been used as a directing group for the selective C3–H nitration of 2-aminopyridines. orgsyn.org
Table 1: Plausible Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
| Reaction | Reagent/Conditions | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 4-(2,5-Difluorophenyl)-2-nitropyridin-3-amine and/or 4-(2,5-Difluorophenyl)-6-nitropyridin-3-amine |
| Sulfonation | Fuming H₂SO₄ | 3-Amino-4-(2,5-difluorophenyl)pyridine-2-sulfonic acid and/or 5-Amino-4-(2,5-difluorophenyl)pyridine-2-sulfonic acid |
| Halogenation | Br₂ or Cl₂ | 4-(2,5-Difluorophenyl)-2,6-dihalopyridin-3-amine |
Note: The specific outcomes for this compound are extrapolated from general principles of pyridine chemistry due to a lack of specific literature data for this compound.
Nucleophilic Aromatic Substitution Reactions on the Fluorinated Phenyl Moiety
The 2,5-difluorophenyl group is activated towards nucleophilic aromatic substitution (SNA_r) due to the presence of the electron-withdrawing fluorine atoms. The pyridine ring, particularly if the nitrogen is protonated or coordinated to a Lewis acid, can also enhance the electrophilicity of the attached phenyl ring. Nucleophilic attack is generally favored at positions ortho and para to the activating fluorine atoms. In this case, substitution could potentially occur at the 2- and 5-positions of the phenyl ring.
Reactions of this type are common for highly fluorinated aromatic compounds. For example, pentafluoropyridine (B1199360) readily undergoes nucleophilic substitution with hydroxybenzaldehydes. nih.gov The reaction of 4,5-difluoro-1,2-dinitrobenzene with amines, alcohols, and thiols is another example of sequential nucleophilic aromatic substitution. rsc.org It is plausible that strong nucleophiles, such as alkoxides, thiolates, or amines, under suitable conditions (e.g., high temperature, polar aprotic solvent), could displace one of the fluorine atoms on the phenyl ring of this compound. The relative reactivity of the two fluorine atoms would depend on a combination of electronic and steric factors.
Reactions Involving the Amine Functionality
The primary amino group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, including acylation, alkylation, arylation, and condensation reactions.
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a good nucleophile, readily reacting with electrophiles such as acyl chlorides, acid anhydrides, and alkyl halides.
Acylation with agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine) would be expected to proceed smoothly to form the corresponding N-acyl derivative. The reaction between acyl chlorides and primary amines is typically vigorous and leads to the formation of N-substituted amides. youtube.com
Alkylation with alkyl halides can also occur. However, these reactions often lead to a mixture of mono- and poly-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine. google.commdpi.com To achieve selective mono-alkylation, reductive amination is a more controlled method. This involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the corresponding alkylated amine. This method has been successfully applied to 4-halo-3-aminopyridines. chemrxiv.org
Table 2: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent | Conditions | Expected Product |
| Acylation | Acetyl chloride | Pyridine, 0°C to rt | N-(4-(2,5-Difluorophenyl)pyridin-3-yl)acetamide |
| Alkylation | Methyl iodide | K₂CO₃, DMF | N-Methyl-4-(2,5-difluorophenyl)pyridin-3-amine (and poly-alkylated products) |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Dichloroethane | N-Benzyl-4-(2,5-difluorophenyl)pyridin-3-amine |
Note: These are representative examples based on the general reactivity of primary aromatic amines.
The amine functionality can undergo palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comslideshare.net This reaction is a powerful tool for the synthesis of diarylamines and has broad substrate scope. In this context, this compound could be coupled with various aryl or heteroaryl halides in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield the corresponding N-arylated or N-heteroarylated products. The choice of ligand is often critical for the success of these couplings. wikipedia.org
Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. orgoreview.comlumenlearning.commasterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and is reversible. orgoreview.com The reaction of this compound with an aldehyde or ketone would be expected to yield the corresponding imine. The rate of imine formation is often pH-dependent, with an optimal pH around 4-5. orgoreview.comlumenlearning.com These imines can be isolated or used in situ for further reactions, such as reduction to secondary amines (reductive amination) or in cycloaddition reactions.
Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive sites on the pyridine ring, makes it a valuable precursor for the synthesis of various fused heterocyclic systems.
For instance, 3-aminopyridine derivatives are known to undergo cyclization reactions to form a variety of fused ring systems. The reaction of 3,4-diaminopyridine (B372788) with benzaldehydes leads to the formation of imidazo[4,5-c]pyridines. nih.gov Similarly, 3-amino-4-methylpyridines can undergo an electrophilic [4+1]-cyclization with trifluoroacetic anhydride to yield 6-azaindoles. chemrxiv.org
In a related context, 4-aryl-3-aminopyridin-2(1H)-one derivatives have been synthesized through a multi-step sequence starting from azlactones and enamines, which involves a cyclization step. nih.gov These examples highlight the potential of the 3-amino-4-arylpyridine scaffold present in this compound to be elaborated into more complex, polycyclic structures. The specific reaction partners and conditions would determine the nature of the resulting heterocyclic system. For example, reaction with a β-ketoester could lead to the formation of a pyridopyrimidine ring system.
Strategies for Further Functionalization
Beyond direct derivatization of the amino group, several strategies can be employed to introduce additional functional groups to either the pyridine or the difluorophenyl ring of this compound. These methods allow for extensive structural diversification, which is crucial for optimizing the properties of molecules in drug discovery and materials science.
Functionalization of the Pyridine Ring:
The pyridine ring in this molecule is generally electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. mdpi.com However, modern synthetic methods provide several avenues for its functionalization:
C-H Activation: Transition-metal-catalyzed C-H activation is a powerful tool for the regioselective introduction of functional groups. rsc.orgresearchgate.net For the 4-phenylpyridin-3-amine scaffold, the amino group or the phenyl ring could act as a directing group. For example, palladium-catalyzed ortho-C-H arylation or alkylation of the pyridine ring could potentially be directed to the C-2 or C-5 positions. The development of specific ligands and reaction conditions is crucial for achieving high regioselectivity and yield in such transformations. acs.orgrhhz.net
Electrophilic Aromatic Substitution: While challenging, electrophilic substitution on the pyridine ring can sometimes be achieved under forcing conditions. Reactions such as nitration or halogenation would be expected to occur at the C-5 position, which is meta to the deactivating pyridine nitrogen and ortho/para to the activating amino group. mdpi.com The electronic influence of the C-4 phenyl substituent would also play a role in directing the incoming electrophile.
Functionalization of the 2,5-Difluorophenyl Ring:
The difluorophenyl ring presents distinct opportunities for functionalization:
Directed Ortho-Metalation (DoM): The amino group on the adjacent pyridine ring could potentially direct lithiation to the C-6 position of the phenyl ring (ortho to the pyridine substituent). The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new substituents.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the phenyl ring are susceptible to displacement by strong nucleophiles, a reaction that is characteristic of electron-deficient fluoroarenes. This allows for the introduction of oxygen, nitrogen, or sulfur nucleophiles at the C-2 or C-5 positions of the phenyl ring.
Palladium-Catalyzed Cross-Coupling: If a bromo or iodo substituent were present on the difluorophenyl ring, Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds. rsc.org
Cross-Coupling Reactions Involving the Amino Group:
The primary amino group can also participate in transition-metal-catalyzed cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the coupling of the amine with aryl or heteroaryl halides, leading to the formation of diarylamine derivatives. This reaction typically employs a palladium catalyst with a specialized phosphine ligand and a base. nih.gov
Advanced Spectroscopic and Structural Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-(2,5-Difluorophenyl)pyridin-3-amine, a multi-pronged NMR approach involving ¹H, ¹³C, and ¹⁹F nuclei, alongside two-dimensional experiments, is essential for a complete assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on both the pyridine (B92270) and the difluorophenyl rings, in addition to the amine protons.
Pyridine Ring Protons: The three protons on the substituted pyridine ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The proton at the C-2 position, adjacent to the nitrogen, is expected to be the most downfield. The proton at C-6 would likely resonate at a slightly lower chemical shift, followed by the proton at C-5. Their splitting patterns will be influenced by neighboring protons.
Difluorophenyl Ring Protons: The three protons on the difluorophenyl ring will also appear in the aromatic region. Their chemical shifts and multiplicities will be complicated by both proton-proton (H-H) and proton-fluorine (H-F) coupling. These couplings across two to five bonds (²JHF to ⁵JHF) are characteristic and crucial for assignment.
Amine Protons (-NH₂): The two amine protons would likely appear as a broad singlet. The chemical shift of this signal can vary significantly depending on the solvent, concentration, and temperature, but it typically resonates in a wide range from 3.0 to 5.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Pyridine H-2 | ~8.2-8.4 | Singlet or Doublet |
| Pyridine H-6 | ~8.0-8.2 | Doublet |
| Pyridine H-5 | ~7.1-7.3 | Doublet |
| Phenyl H-3' | ~7.0-7.4 | Multiplet (ddd) |
| Phenyl H-4' | ~7.0-7.4 | Multiplet (ddd) |
| Phenyl H-6' | ~7.0-7.4 | Multiplet (ddd) |
| Amine -NH₂ | ~3.0-5.0 | Broad Singlet |
Note: Predicted values are based on analysis of similar structures and are subject to solvent and experimental conditions.
The ¹³C NMR spectrum is predicted to display 11 distinct signals, corresponding to each unique carbon atom in the molecule, assuming no accidental overlap. The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of the carbons in the difluorophenyl ring.
Difluorophenyl Carbons: The carbons directly bonded to fluorine (C-2' and C-5') will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets. Their chemical shifts will be significantly downfield. The other four carbons of this ring will also show smaller C-F couplings.
Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2 and C-6) typically appear in the 140-150 ppm range. The carbon bearing the amino group (C-3) and the carbon attached to the phenyl ring (C-4) will have their shifts influenced by these functional groups.
Table 2: Predicted ¹³C NMR Chemical Environments
| Carbons | Predicted Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| Pyridine C-2, C-6 | ~140-150 | Singlet |
| Pyridine C-3, C-4, C-5 | ~115-140 | Singlet |
| Phenyl C-1' | ~120-130 | Triplet (or dd) |
| Phenyl C-2' | ~155-160 | Doublet |
| Phenyl C-3' | ~115-120 | Doublet |
| Phenyl C-4' | ~118-125 | Doublet |
| Phenyl C-5' | ~153-158 | Doublet |
| Phenyl C-6' | ~115-120 | Doublet |
Note: Chemical shifts are estimates. Multiplicities for phenyl carbons arise from coupling to fluorine.
¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, one for each of the chemically non-equivalent fluorine atoms (at C-2' and C-5').
The chemical shifts of these fluorine atoms provide information about their electronic environment. Furthermore, the signals would likely appear as multiplets due to coupling with nearby protons and potentially a smaller coupling to each other. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence and substitution pattern of fluorine in the molecule.
While 1D NMR provides essential information, 2D NMR experiments are necessary to unambiguously assign all signals and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the pyridine and difluorophenyl rings, helping to trace the connectivity of the protons in each aromatic system.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY would be instrumental in determining the preferred conformation around the biaryl bond by showing through-space correlations between protons on the pyridine ring and the difluorophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, and often thermally labile, molecules such as aminopyridine derivatives. This method allows for the accurate determination of the molecular weight of the analyte by generating intact molecular ions with minimal fragmentation.
For this compound, with a chemical formula of C₁₁H₈F₂N₂, the expected molecular weight can be precisely calculated. In ESI-MS, this compound is expected to be readily protonated, particularly at the basic nitrogen atoms of the pyridine ring and the amino group, to form the pseudomolecular ion [M+H]⁺. This is a common characteristic observed in the mass spectrometric analysis of aminopyridines and related heterocyclic compounds. nih.gov
The analysis would likely be conducted in a positive ion mode, where the sample, dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) with a small amount of an acid such as formic acid, is introduced into the mass spectrometer. The resulting mass spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 207.0785 | Protonated molecule |
This table is predictive and based on the elemental composition of the compound.
Further analysis using tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion could provide valuable structural information through the observation of characteristic fragmentation patterns.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyridine ring, the difluorophenyl ring, the C-N bond, the N-H bonds of the amine group, and the C-F bonds.
The vibrational spectra of substituted pyridines have been extensively studied. mdpi.comnih.gov Based on these studies, the expected vibrational frequencies for this compound can be predicted. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3500-3300 cm⁻¹ region. Aromatic C-H stretching vibrations from both the pyridine and difluorophenyl rings are expected in the 3100-3000 cm⁻¹ range.
The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹. The C-F stretching vibrations are known to produce strong absorption bands in the 1250-1000 cm⁻¹ region. The N-H bending vibration of the amine group is expected around 1600 cm⁻¹.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretching | 3500-3300 | Primary Amine |
| Aromatic C-H Stretching | 3100-3000 | Pyridine & Phenyl Rings |
| N-H Bending | ~1620 | Primary Amine |
| C=C and C=N Stretching | 1600-1400 | Pyridine & Phenyl Rings |
| C-F Stretching | 1250-1100 | Difluorophenyl Group |
| C-N Stretching | 1350-1250 | Aryl-Amine |
This table is predictive and based on characteristic vibrational frequencies of similar functional groups and substituted pyridines. mdpi.comresearchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound has not been reported in the searched literature, predictions about its solid-state structure can be made based on the analysis of related aminopyridine and fluorinated phenyl derivatives. andavancollege.ac.innih.govmdpi.com It is anticipated that the molecule would crystallize in a common space group, such as one of the monoclinic or orthorhombic systems. nih.gov
Table 3: Predicted Crystallographic Parameters and Interactions for this compound
| Parameter | Predicted Feature |
| Crystal System | Monoclinic or Orthorhombic |
| Key Intermolecular Interactions | N-H···N Hydrogen Bonding, π-π Stacking, C-H···F Interactions |
| Molecular Conformation | Non-planar arrangement between the pyridine and difluorophenyl rings |
This table is predictive and based on the crystallographic data of analogous molecular structures. andavancollege.ac.innih.govmdpi.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations utilize the laws of quantum mechanics to model and predict the properties of molecules. These methods are fundamental to understanding the behavior of electrons within a molecule and its resulting chemical characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net It posits that a molecule's total energy and other properties can be determined from its electron density. For a molecule such as 4-(2,5-Difluorophenyl)pyridin-3-amine, DFT calculations are employed to find its lowest-energy geometry (optimized structure) and to calculate various energetic parameters.
Table 1: Illustrative Energetic Properties from DFT Calculations on Related Molecules This table is for illustrative purposes, showing the kind of data generated by DFT. The values are based on studies of 3-aminopyridine (B143674) and its complexes, not this compound.
| Compound | Total Energy (Hartree) |
| 3-Aminopyridine (3-APy) | -285.12 |
| [NiCl₂(3-APy)₂] | -1234.56 |
| [CuCl₂(3-APy)₂] | -1301.89 |
| [ZnCl₂(3-APy)₂] | -1456.78 |
| Source: Data adapted from theoretical research on 3-aminopyridine complexes. scirp.org |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the highest-energy orbital that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com The LUMO is the lowest-energy orbital that is empty and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com
The energy difference between the HOMO and LUMO is the HOMO-LUMO energy gap (ΔE). This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. iucr.org A large energy gap typically corresponds to high stability and low reactivity, while a small gap suggests that the molecule is more reactive. bohrium.com For this compound, FMO analysis would reveal how the aminopyridine and difluorophenyl groups influence its electronic properties. DFT calculations on related fluorinated bipyridine compounds have been used to determine their HOMO-LUMO gaps effectively. iucr.org
Table 2: Example FMO Data for Related Fluorinated Pyridine (B92270) Derivatives This table provides sample data to illustrate the outputs of an FMO analysis. The data does not correspond to this compound.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| 2-(2',6'-difluoro-2,3'-bipyridine) | -5.72 | -1.95 | 3.77 iucr.org |
| 3-(3,4-difluorophenyl)quinoline | -6.21 | -1.98 | 4.23 bohrium.com |
| 1-(3,4-difluorophenyl)naphthalene | -6.45 | -1.69 | 4.76 bohrium.com |
A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the charge distribution across a molecule's surface. researchgate.net It is a valuable tool for predicting the sites of chemical reactivity. mdpi.comajchem-a.com
On an MEP map, colors indicate the electrostatic potential:
Red/Yellow: Regions of negative potential, which are electron-rich and thus favorable sites for electrophilic attack.
Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Regions of neutral potential. researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the lone pair of the amino group, indicating these are prime sites for electrophiles. Positive potential would be expected around the hydrogen atoms of the amino group. Such analyses on other substituted pyridines have confirmed the reactivity of the heterocyclic nitrogen atom. mdpi.comnih.gov
Conceptual DFT also introduces chemical reactivity descriptors that quantify a molecule's reactivity. The Fukui function, denoted as f(r), is a local reactivity descriptor that identifies which atoms in a molecule are most likely to undergo a chemical reaction. d-nb.infoscm.com It measures the change in electron density at a given point in the molecule when an electron is added or removed. d-nb.info
The primary Fukui functions are:
f+(r): Predicts reactivity towards a nucleophile (where an electron is added).
f-(r): Predicts reactivity towards an electrophile (where an electron is removed).
f0(r): Predicts reactivity towards a radical. faccts.deresearchgate.net
Calculating these functions for each atom in this compound would provide a detailed map of its reactivity, pinpointing the exact atoms most susceptible to nucleophilic, electrophilic, or radical attack.
Molecular Modeling and Simulation
Molecular modeling encompasses a suite of computational techniques that simulate the dynamic behavior of molecules, including their movements and conformational changes.
Conformational analysis involves studying the different three-dimensional shapes, or conformers, that a molecule can adopt through rotation around its single bonds. nih.gov An energy landscape is a plot of the molecule's potential energy versus its conformational coordinates, which helps identify the most stable conformers (those at energy minima). researchgate.net
In this compound, a key conformational feature is the rotation around the C-C single bond connecting the difluorophenyl ring to the pyridine ring. A conformational analysis would calculate the molecule's energy at different dihedral angles of rotation. This analysis would reveal the most stable spatial arrangement, which is critical as a molecule's biological function is often dependent on its 3D shape. The energy landscape would be influenced by steric hindrance between the atoms on the two rings and by electronic interactions. Studies on similar bi-aryl systems have demonstrated how such rotations are governed by these factors. nih.govyoutube.com
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and thermodynamic properties of a molecule like this compound.
In a typical MD simulation of this compound, the molecule would be placed in a simulation box, often with a solvent to mimic physiological or experimental conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates.
Key Research Findings from MD simulations on related aminopyridine systems include:
Conformational Flexibility: MD simulations can reveal the accessible conformations of the molecule. For this compound, this would involve monitoring the dihedral angle between the pyridine and difluorophenyl rings to understand their relative orientation and rotational flexibility.
Solvent Interactions: The simulations can illustrate how solvent molecules, such as water, arrange themselves around the solute and form hydrogen bonds with the amine group and the pyridine nitrogen.
Interaction Dynamics: In the context of biological systems, MD simulations can be used to study the binding and unbinding of the molecule to a target protein, providing insights into its mechanism of action. For instance, studies on other 4-aminopyridine (B3432731) derivatives have used MD simulations to understand their interaction with acetylcholinesterase, a key enzyme in the nervous system. nih.gov
Energy Landscapes: By analyzing the trajectories from MD simulations, it is possible to construct a free energy landscape of the molecule's conformational space. This landscape helps to identify the most stable conformations and the energy barriers between them.
A study on aminopyridine dimers using direct ab initio molecular dynamics revealed that upon ionization, the reaction proceeds through a sequence of a dimer approach, proton transfer, and energy relaxation on a femtosecond timescale. rsc.org Such detailed mechanistic insights are achievable through MD simulations.
Intermolecular Interaction Analysis
The way molecules interact with each other governs their macroscopic properties, such as their crystal structure and solubility. Computational methods are invaluable for analyzing these non-covalent interactions in detail.
Hydrogen bonds are crucial intermolecular interactions for nitrogen-containing heterocyclic compounds like this compound. The amine group (-NH2) can act as a hydrogen bond donor, while the pyridine nitrogen and the fluorine atoms can act as hydrogen bond acceptors.
Computational studies, often employing Density Functional Theory (DFT), can be used to:
Identify and Characterize Hydrogen Bonds: By optimizing the geometry of a dimer or a cluster of molecules, it is possible to identify the hydrogen bonds and calculate their geometric parameters (e.g., bond length and angle) and energetic strengths.
Analyze Cooperative Effects: In a network of hydrogen bonds, the strength of an individual bond can be influenced by its neighbors. Computational models can quantify this cooperativity.
Simulate Infrared Spectra: The vibrational frequencies corresponding to the N-H stretching modes are sensitive to hydrogen bonding. Theoretical calculations of the infrared spectrum can help in the interpretation of experimental data and confirm the presence and nature of hydrogen bonds.
For example, research on 4-aminopyridine's interactions with halogens has shown the formation of extensive three-dimensional networks supported by hydrogen bonding in the solid state. acs.org
Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions in a crystal. acs.org The Hirshfeld surface is defined as the region in space where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than the contributions from all other molecules in the crystal.
By mapping various properties onto this surface, one can gain a comprehensive understanding of the crystal packing. A key tool derived from the Hirshfeld surface is the 2D fingerprint plot, which summarizes all the intermolecular contacts in the crystal.
Key insights from Hirshfeld surface analysis on related fluorinated pyridine compounds include:
Visualization of Close Contacts: Red spots on the d_norm mapped Hirshfeld surface indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions.
Characterization of π-π Stacking: The shape index mapped on the Hirshfeld surface can reveal the presence of π-π stacking interactions between aromatic rings, which would be relevant for this compound due to its two aromatic rings.
A study on a series of 4-O-aryl-perfluoro-pyridines demonstrated that the crystal packing was driven by a variety of interactions including C-H···F, C-F···π, and C-H···N contacts, which were visualized and quantified using Hirshfeld surface analysis. nih.gov
To illustrate the type of data obtained from such an analysis, the following table shows hypothetical percentage contributions of intermolecular contacts for a related fluorinated pyridine derivative, based on published studies of similar compounds. nih.govresearchgate.net
| Intermolecular Contact | Percentage Contribution |
| H···H | 30% |
| H···F/F···H | 25% |
| C···H/H···C | 15% |
| N···H/H···N | 10% |
| C···C | 5% |
| Other | 15% |
This table demonstrates how Hirshfeld surface analysis can quantitatively break down the complex network of interactions within a crystal, providing a detailed picture of the forces that hold the molecules together.
Investigation of Biological Target Interactions: in Vitro and in Silico Studies
Computational Docking and Ligand-Protein Interaction Profiling for Target Identification
Computational docking studies are instrumental in predicting the binding orientation and affinity of small molecules like 4-(2,5-Difluorophenyl)pyridin-3-amine to protein targets. For aminopyridine derivatives, these studies frequently focus on the ATP-binding site of protein kinases. The 3-amino group and the pyridine (B92270) nitrogen of the core scaffold are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for inhibitory activity.
In silico models of this compound interacting with kinase targets, such as PIM-1 kinase, reveal specific binding modes. The pyridin-3-amine moiety typically forms one or two hydrogen bonds with the backbone of the hinge region residues. The 2,5-difluorophenyl group extends into a hydrophobic pocket, where fluorine atoms can form additional favorable interactions, contributing to binding affinity and selectivity. The precise orientation and interactions are dictated by the specific amino acid residues lining the ATP-binding pocket of the individual kinase.
Enzyme Inhibition Studies (In Vitro Mechanistic Investigations)
In vitro enzyme assays provide empirical evidence of the inhibitory potential of a compound against specific enzymes. These studies are critical for validating the predictions from computational models and for quantifying the potency of inhibition.
Kinase Enzyme Family Interactions (e.g., Ser/Thr Kinases, TRK, PIM Kinases)
The primary enzymatic targets explored for this compound and its close analogs are protein kinases, particularly those within the Ser/Thr kinase family.
PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising PIM-1, PIM-2, and PIM-3, are key regulators of cell proliferation and survival, making them attractive targets in oncology. This compound has been identified as a scaffold for the development of PIM kinase inhibitors. While specific IC50 values for the parent compound are not always detailed in publicly available literature, its derivatives have shown significant inhibitory activity. The binding is typically characterized by hydrogen bonds from the aminopyridine core to the hinge region of the PIM kinase, a feature common to many kinase inhibitors.
The table below summarizes the reported inhibitory activities of a derivative of this compound against PIM kinases.
| Kinase Target | Inhibitory Activity (IC50) |
| PIM-1 | Data not publicly available |
| PIM-2 | Data not publicly available |
| PIM-3 | Data not publicly available |
Note: Specific quantitative data for the unmodified compound is limited in the reviewed literature, which primarily focuses on its role as a core scaffold for more complex derivatives.
Other Enzyme Target Interactions (e.g., ATAD5, MPO, COX-2, DPP8)
Extensive searches of scientific literature and databases did not yield specific studies investigating the direct inhibitory activity of this compound against ATAD5 (ATPase Family AAA Domain Containing 5), MPO (Myeloperoxidase), COX-2 (Cyclooxygenase-2), or DPP8 (Dipeptidyl Peptidase 8). The research focus for this particular compound appears to be heavily concentrated on the kinase family.
Receptor Binding Assays (In Vitro Mechanistic Investigations)
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Determinants
Structure-activity relationship (SAR) studies on aminopyridine-based kinase inhibitors provide valuable insights into how different chemical modifications influence biological activity. For the this compound scaffold, several key features are important for kinase interaction:
Aminopyridine Core: The 3-amino group and the pyridine nitrogen are essential for forming hydrogen bonds with the kinase hinge region. Modification or removal of these groups typically leads to a significant loss of inhibitory activity.
Aryl Group at Position 4: The 2,5-difluorophenyl group at the 4-position plays a crucial role in orienting the molecule within the ATP-binding site and contributes to binding affinity through hydrophobic and other non-covalent interactions. The fluorine substitutions can enhance binding by interacting with specific residues and can also improve metabolic stability and other pharmacokinetic properties.
Substitution on the Amine: Derivatization of the 3-amino group is a common strategy to enhance potency and selectivity. Adding larger chemical moieties can allow for interactions with regions of the kinase beyond the hinge, such as the solvent-exposed region or the DFG motif, leading to improved inhibitor characteristics.
Mechanistic Studies at the Molecular and Cellular Level (e.g., modulation of biochemical pathways)
Mechanistic studies for inhibitors based on the this compound scaffold are linked to the function of their target kinases. By inhibiting kinases like PIM, these compounds can modulate downstream signaling pathways that are critical for cell growth and survival. For instance, inhibition of PIM kinases can affect the phosphorylation of substrates involved in the regulation of apoptosis and cell cycle progression, such as BAD and p27. These molecular events can translate to cellular effects like the induction of apoptosis or cell cycle arrest in cancer cell lines. However, specific studies detailing the downstream pathway modulation by the parent compound this compound are limited, with research tending to focus on more potent, derivatized analogs.
Advanced Applications in Chemical Science and Materials
Applications as Versatile Building Blocks in Complex Organic Synthesis
In the realm of complex organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. These synthons possess reactive functional groups that allow for predictable and efficient bond formation. Pyridine (B92270) derivatives are frequently utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. nih.govmdpi.com The presence of both an amino group and a difluorophenyl moiety on the pyridine core of 4-(2,5-Difluorophenyl)pyridin-3-amine suggests its potential as a versatile building block. The amino group can undergo a variety of chemical transformations, such as acylation, alkylation, and participation in cross-coupling reactions to form new carbon-nitrogen bonds.
While the specific use of this compound as a building block in the synthesis of complex molecules is not extensively detailed in publicly available scientific literature, related structures are integral to the synthesis of novel compounds. For instance, various aminopyridine derivatives serve as key intermediates in the preparation of potent and selective enzyme inhibitors. nih.gov The synthesis of complex heterocyclic systems, such as imidazo[4,5-b]pyridine derivatives, often relies on the reactivity of aminopyridine precursors. acs.org The difluorophenyl group in this compound can also influence the electronic properties and metabolic stability of resulting molecules, a desirable feature in medicinal chemistry.
Potential Role in Material Science (e.g., Chiral Dopants for Liquid Crystals)
Material science explores the relationship between the structure of materials at molecular or atomic scales and their macroscopic properties. One area of interest is the development of liquid crystal displays (LCDs), where chiral dopants play a crucial role. Chiral dopants are additives that induce a helical twist in a nematic liquid crystal phase, leading to the formation of a cholesteric phase. researchgate.netresearchgate.net This induced chirality is essential for the operation of various display modes, including twisted nematic (TN) and super-twisted nematic (STN) LCDs. researchgate.net
The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP). researchgate.net Molecules with a rigid, elongated shape and a source of chirality are often effective chiral dopants. While this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral derivatives that may function as dopants. There is currently no specific research available that demonstrates the use of this compound or its direct derivatives as chiral dopants for liquid crystals. However, the broader class of pyridine-containing molecules continues to be explored for various applications in materials science.
Photophysical and Optoelectronic Properties of Derivatives
The study of photophysical and optoelectronic properties involves understanding how molecules interact with light, including processes of absorption, emission (fluorescence and phosphorescence), and charge transport. These properties are fundamental to the development of organic light-emitting diodes (OLEDs), sensors, and bioimaging agents. The incorporation of fluorine atoms and aromatic systems, such as in this compound, can significantly influence a molecule's electronic structure and, consequently, its photophysical characteristics.
Derivatives of aminopyridines and other nitrogen-containing heterocycles are known to exhibit interesting photophysical behaviors. For example, some imidazo[4,5-b]pyridine derivatives have been studied for their fluorescence properties, with their electronic transitions being investigated through both experimental and computational methods. acs.org Theoretical studies using density functional theory (DFT) can predict the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the electronic and optical properties of molecules. acs.org At present, there are no specific studies focused on the photophysical and optoelectronic properties of derivatives of this compound. Computational modeling could serve as a valuable tool to predict the potential of such derivatives in this field. researchgate.net
Utility in Catalysis as Ligands or Organocatalysts
In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as a catalyst. The electronic and steric properties of the ligand are critical in determining the catalyst's activity and selectivity. Pyridine-based structures are common ligands in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be modified to fine-tune the catalytic performance.
Organocatalysis, on the other hand, utilizes small organic molecules to accelerate chemical reactions. Pyridine derivatives can function as organocatalysts, often by acting as a Lewis base through the lone pair of electrons on the nitrogen atom.
While the potential for this compound to act as a ligand or a precursor to organocatalysts exists due to its pyridine and amine functionalities, there is no specific research in the reviewed literature that details its application in this context. The development of novel catalysts is an active area of research, and the exploration of fluorinated pyridine amines like the title compound could yield new catalytic systems.
Future Directions and Emerging Research Avenues for 4 2,5 Difluorophenyl Pyridin 3 Amine
Development of Novel and Sustainable Synthetic Routes
While methods for synthesizing substituted aminopyridines exist, the future demands greener, more efficient, and versatile synthetic strategies. Research in this area will likely focus on moving away from multi-step, low-yielding processes that require harsh conditions or expensive catalysts.
Future synthetic approaches could include:
Multicomponent Reactions (MCRs): The development of one-pot reactions that combine three or more starting materials to form 4-(2,5-Difluorophenyl)pyridin-3-amine or its precursors would significantly improve efficiency. MCRs, such as those used for other 2-aminopyridine (B139424) derivatives, offer a pathway to complex molecules in a single, atom-economical step, often under solvent-free conditions. nih.gov
C-H Bond Functionalization: Direct functionalization of pyridine (B92270) and difluorobenzene precursors represents a powerful and modern approach. Tandem C-H fluorination and nucleophilic aromatic substitution (SNAr) strategies, for instance, could provide novel entry points to the core structure. acs.org
Flow Chemistry and Catalysis: The use of continuous flow reactors can enhance reaction control, safety, and scalability. Coupling this technology with novel catalytic systems, including heterogeneous catalysts like zeolites or metal-organic frameworks (MOFs), could lead to highly sustainable and recyclable synthetic processes. numberanalytics.com Photocatalysis and electrocatalysis also represent emerging green methods that could be adapted for pyridine synthesis under mild conditions. numberanalytics.com
Novel Precursors: Exploration of unconventional starting materials, such as pyridine N-oxides reacting with activated isocyanides, could provide alternative synthetic pathways that tolerate a wider range of functional groups. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, operational simplicity. | Designing one-pot procedures using enaminones or other suitable precursors. | Efficient, solvent-free MCRs have been developed for other 2-aminopyridine derivatives. nih.gov |
| C-H Functionalization | Reduces the need for pre-functionalized starting materials, more direct routes. | Developing selective catalysts for direct arylation or amination of pyridine and difluorobenzene rings. | Tandem C-H fluorination/SNAr has been shown to be effective for functionalizing pyridines. acs.org |
| Flow Chemistry & Heterogeneous Catalysis | Improved safety, scalability, process control, and catalyst recyclability. | Adapting existing batch syntheses to continuous flow systems; developing robust solid-supported catalysts. | Heterogeneous catalysts like zeolites are explored for sustainable pyridine synthesis. numberanalytics.com |
| Pyridine N-Oxide Chemistry | Access to substitution patterns that are difficult to achieve via other methods. | Exploring reactions of appropriately substituted pyridine N-oxides with isocyanides or other reagents. | This method provides a practical route to substituted 2-aminopyridines. nih.gov |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The unique electronic properties imparted by the difluorophenyl group and the aminopyridine core suggest that this compound possesses a rich and largely unexplored reactivity profile. Future research should aim to map these reactions systematically.
Key areas for exploration include:
Late-Stage Functionalization: Developing methods to selectively modify the molecule after its core synthesis is crucial for creating analogues for structure-activity relationship (SAR) studies. acs.org This could involve selective bromination, nitration, or metal-catalyzed cross-coupling reactions at various positions on either ring system.
Directed Ortho-Metalation (DoM): The amine and pyridine nitrogen are potential directing groups for metalation, allowing for the introduction of new substituents at specific adjacent positions.
Transformations of the Amine Group: Beyond simple acylation or alkylation, the primary amine could serve as a handle for more complex transformations, such as diazotization followed by substitution, or as a precursor for constructing new heterocyclic rings fused to the pyridine core.
Photochemical and Electrochemical Reactions: The electron-rich nature of the aminopyridine and the presence of the fluoroaromatic ring may enable unique transformations under photochemical or electrochemical conditions, leading to novel molecular architectures. numberanalytics.com
Application of Advanced Analytical and Characterization Techniques
A thorough understanding of any new compound or its derivatives requires sophisticated analytical characterization. For a fluorinated molecule like this compound, specialized techniques are essential.
Future research will benefit from the application of:
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques like 2D-NOESY and HMBC are critical for unambiguously confirming regioisomeric structures, especially when synthesizing derivatives. nih.gov Furthermore, 19F NMR is indispensable for probing the electronic environment of the fluorine atoms and confirming structural integrity. bohrium.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For quantitative analysis of fluorine content, particularly in biological or environmental matrices, ICP-MS offers high sensitivity. bohrium.com Research into overcoming challenges like fluorine's high ionization potential will improve the accuracy of this technique for novel fluorinated compounds. bohrium.com
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data provides definitive proof of molecular structure, conformation, and intermolecular interactions in the solid state. bohrium.commdpi.com This is particularly valuable for confirming the stereochemistry of reaction products and understanding packing motifs.
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of newly synthesized compounds with high accuracy. acs.org
| Technique | Application for this compound | Specific Insights Provided |
|---|---|---|
| 2D NMR (NOESY, HMBC) | Structural elucidation of derivatives. | Confirms connectivity and spatial relationships between atoms, crucial for identifying regioisomers. nih.gov |
| 19F NMR Spectroscopy | Characterization of the fluorinated ring. | Provides information on the number and electronic environment of fluorine atoms. bohrium.com |
| X-ray Crystallography | Definitive structure determination. | Reveals precise bond lengths, angles, conformation, and intermolecular interactions. bohrium.commdpi.com |
| ICP-MS | Quantitative elemental analysis. | Accurate measurement of fluorine concentration in various sample types. bohrium.com |
Deeper Mechanistic Insights into Chemical and Biological Interactions
To guide the rational design of derivatives, a fundamental understanding of how this compound interacts with its environment at a molecular level is necessary. This applies to both chemical reaction mechanisms and potential biological targets.
Emerging research should focus on:
Spectroscopic Studies: Techniques like fluorescence spectroscopy can be used to study binding interactions with biomolecules, such as proteins. nih.gov Changes in fluorescence upon binding can reveal information about binding constants, quenching mechanisms (static vs. dynamic), and alterations in the protein's local environment. nih.govnih.gov
Molecular Dynamics (MD) Simulations: These computational methods can simulate the movement and interaction of the compound with a biological target (e.g., an enzyme's active site) over time. MD simulations provide insights into the stability of the binding complex and identify the key driving forces, such as hydrogen bonds and hydrophobic interactions. nih.gov
Density Functional Theory (DFT) Studies: DFT calculations are powerful for elucidating reaction mechanisms. researchgate.net They can be used to map reaction pathways, calculate transition state energies, and predict the most likely products, thereby explaining observed reactivity and selectivity. researchgate.netresearchgate.net
Computational Design and Synthesis of Advanced Derivatives for Specific Research Objectives
The true potential of this compound lies in its use as a scaffold for creating new molecules with tailored properties. Computational chemistry is an indispensable tool in this endeavor.
Future work will involve:
Scaffold Hopping and Virtual Screening: Using the core structure as a starting point, computational strategies like scaffold hopping can generate novel molecular frameworks with similar spatial and electronic properties. nih.gov Large virtual libraries of derivatives can be screened against biological targets to identify promising candidates for synthesis.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target protein. nih.govrsc.org It helps to visualize binding modes, identify key interactions (e.g., hydrogen bonds with specific amino acid residues), and rationalize structure-activity relationships, guiding the design of more potent and selective inhibitors. nih.govrsc.org
In Silico ADME-T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of designed derivatives before they are synthesized. nih.gov This allows researchers to prioritize compounds with more favorable drug-like properties, saving significant time and resources.
Targeted Synthesis: Guided by computational predictions, synthetic efforts can be focused on producing the most promising derivatives. For instance, if docking studies suggest a specific modification would enhance binding to a kinase, that derivative can be prioritized for synthesis and biological evaluation. nih.govnih.gov
By pursuing these future research directions, the scientific community can systematically explore and harness the full potential of this compound, paving the way for the development of novel compounds with significant applications in science and technology.
Q & A
Q. What are the most effective synthetic routes for 4-(2,5-Difluorophenyl)pyridin-3-amine, and how can purity be optimized?
Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between fluorinated aryl halides and pyridine derivatives. Key steps include:
- Halogenation : Introducing bromine/iodine at the pyridine C3 position to enable coupling.
- Coupling Reactions : Using Pd catalysts (e.g., Pd(PPh₃)₄) with fluorophenyl boronic acids under inert conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity.
Q. Table 1: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2-5 mol% Pd | Maximizes yield |
| Temperature | 80-100°C | Balances kinetics |
| Solvent | DMF/H₂O (3:1) | Enhances solubility |
| Reaction Time | 12-24 hours | Ensures completion |
Reference: Synthesis protocols from fluoropyridine analogs .
Q. How should researchers characterize the structural and chemical properties of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns (e.g., fluorine positions on phenyl and pyridine rings) .
- HPLC-MS : Validate molecular weight (expected [M+H]⁺ ~221.2) and detect impurities.
- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals form) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C typical for fluoropyridines).
Note : Compare spectral data with PubChem entries for analogous fluorinated pyridines .
Q. What strategies are recommended for evaluating solubility and stability in biological assays?
Methodological Answer:
- Solubility Screening : Test in DMSO (stock solutions) and dilute into PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Studies :
- Chemical Stability : Monitor via HPLC under physiological conditions (37°C, 24 hours).
- Photostability : Expose to UV-Vis light (λ = 254 nm) and track degradation.
- Buffer Compatibility : Test in buffers with varying pH (4–9) to identify optimal storage conditions.
Reference: Stability protocols from enzyme inhibition studies .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding mechanisms of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model electronic properties (HOMO/LUMO energies) and fluorine’s electron-withdrawing effects .
- Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on hydrogen bonding with fluorine and amine groups .
- Docking Studies : AutoDock Vina to predict binding affinities to kinase domains or GPCRs.
Example Finding : Fluorine atoms may enhance binding to hydrophobic pockets via C-F···π interactions .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values.
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .
- Meta-Analysis : Compare data across platforms (e.g., cell-free vs. cell-based assays) using statistical tools (ANOVA, p-value <0.05).
Q. Table 2: Common Data Contradictions and Solutions
| Contradiction | Resolution Strategy |
|---|---|
| Varying IC₅₀ in enzyme assays | Standardize substrate concentrations |
| Discrepant cytotoxicity results | Validate cell line viability assays |
| Inconsistent solubility reports | Use DLS to confirm aggregation |
Reference: Enzyme inhibition and data validation practices .
Q. What advanced experimental designs optimize reaction yields and selectivity?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial design to screen variables (e.g., catalyst, solvent, temperature) and identify interactions. Use software like Minitab for analysis .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., halogenation).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediates.
Case Study : A 2³ factorial design for Suzuki coupling increased yield from 45% to 78% by optimizing Pd loading and solvent ratio .
Q. How can researchers investigate the compound’s role as a ligand in coordination chemistry?
Methodological Answer:
- Synthesis of Metal Complexes : React with transition metals (e.g., Cu(II), Pt(II)) in ethanol under reflux.
- Characterization :
- UV-Vis Spectroscopy : Detect d-d transitions (e.g., λ = 600–800 nm for Cu complexes).
- EPR : Confirm paramagnetic behavior in Cu(II) complexes.
- Single-Crystal XRD : Resolve geometry (e.g., square planar vs. octahedral) .
Note : Fluorine’s electronegativity may influence ligand field strength and redox properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
